![molecular formula C18H21BrN2O3S B238855 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)
1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of anxiety and mood, and its modulation has been found to be effective in the treatment of these disorders. 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has also been found to modulate the activity of other neurotransmitter systems, including the noradrenergic and dopaminergic systems.
Effets Biochimiques Et Physiologiques
1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. In addition, 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been found to modulate the activity of ion channels and transporters, which may contribute to its effects on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It is a highly selective compound that can be used to investigate the role of the 5-HT1A receptor in anxiety and depression. In addition, its effects on other neurotransmitter systems make it a useful tool for investigating the complex interactions between these systems. However, one limitation of 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is that it has a relatively short half-life, which may limit its effectiveness in certain experimental paradigms.
Orientations Futures
There are several future directions for research on 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine. One area of interest is the potential use of this compound in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Another area of interest is the development of more potent and selective 5-HT1A receptor antagonists, which may have greater therapeutic potential. Finally, further research is needed to fully understand the mechanism of action of 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine and its effects on other neurotransmitter systems.
Méthodes De Synthèse
1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-methoxyphenylamine with 4-bromo-3-methylbenzenesulfonyl chloride in the presence of an organic base. This reaction yields the intermediate 1-(4-bromo-3-methylphenyl)sulfonyl-2-methoxybenzene, which is then reacted with piperazine in the presence of a catalyst to yield the final product, 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine.
Applications De Recherche Scientifique
1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been found to exhibit anxiolytic and antidepressant effects in animal models, and has shown promise in clinical trials. In addition, 1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been studied for its potential use in the treatment of neuropathic pain, as well as for its effects on the cardiovascular system.
Propriétés
Nom du produit |
1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine |
|---|---|
Formule moléculaire |
C18H21BrN2O3S |
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
1-(4-bromo-3-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C18H21BrN2O3S/c1-14-13-15(7-8-16(14)19)25(22,23)21-11-9-20(10-12-21)17-5-3-4-6-18(17)24-2/h3-8,13H,9-12H2,1-2H3 |
Clé InChI |
NOODONZYVMFHQE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)Br |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B238772.png)
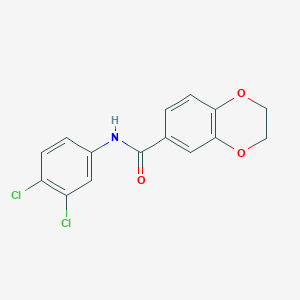
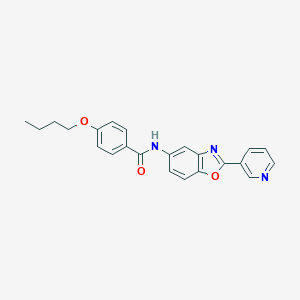
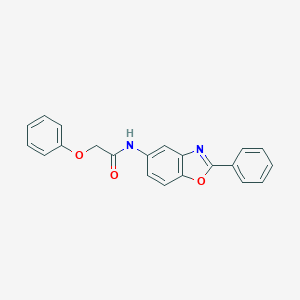
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B238782.png)
![4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B238784.png)
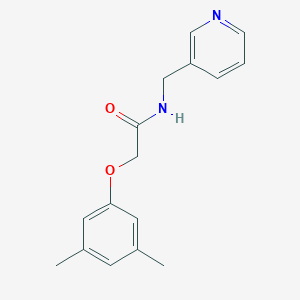
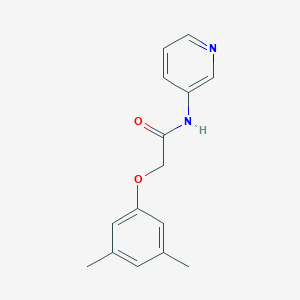
![N-[4-(benzoylamino)-3-methylphenyl]-4-propoxybenzamide](/img/structure/B238794.png)
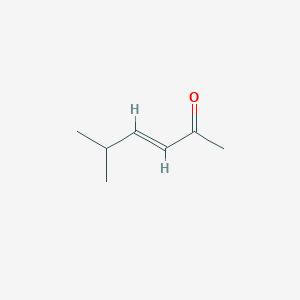
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B238796.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzamide](/img/structure/B238797.png)
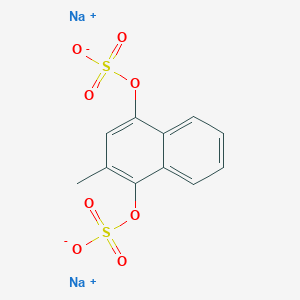
![3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B238804.png)